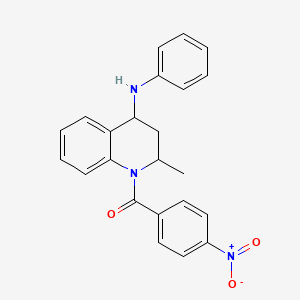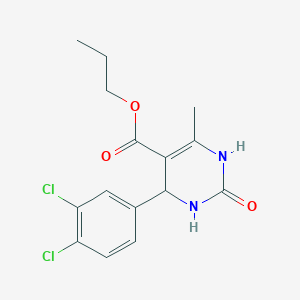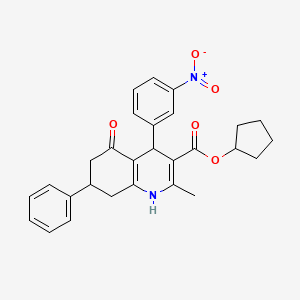![molecular formula C11H13N3O2S B5247195 N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5247195.png)
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with thiophene derivatives, such as thiophene-2-boronic acid pinacol ester.
Formation of the Butanamide Group: The butanamide group can be introduced through an amidation reaction, where the oxadiazole-thiophene intermediate is reacted with butanoyl chloride in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Amines, thiols, DCM, TEA, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, such as acetylcholine receptors, to exert its effects.
Pathways Involved: The interaction with acetylcholine receptors can lead to the modulation of neurotransmitter release and signal transduction pathways, affecting various physiological processes.
Comparison with Similar Compounds
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide can be compared with other similar compounds, such as:
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Ataluren: A 1,2,4-oxadiazole used for the treatment of Duchenne muscular dystrophy.
Azilsartan: A 1,2,4-oxadiazole used for hypertension medication.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiophene ring, an oxadiazole ring, and a butanamide group, which imparts unique chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-4-9(15)12-7-10-13-11(14-16-10)8-5-3-6-17-8/h3,5-6H,2,4,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBFQZJXPGPDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247129.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzamide](/img/structure/B5247136.png)
![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5247140.png)
![2-chloro-5-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5247144.png)
![5-(2,5-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5247150.png)
![1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5247154.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B5247156.png)

![3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5247188.png)

![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5247191.png)
![4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5247208.png)
![4-[[6-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B5247215.png)
